5-Azidopentanenitrile
Overview
Description
5-Azidopentanenitrile is a versatile organic compound with the molecular formula C5H8N4. It is characterized by the presence of an azide group (-N3) attached to a pentanenitrile backbone. This compound is known for its applications in organic synthesis, click chemistry, and bioconjugation due to its reactive azide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Azidopentanenitrile can be synthesized through the reaction of 5-bromovaleronitrile with sodium azide in dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature for about 20 hours. After the reaction, the product is extracted with diethyl ether and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method involving sodium azide and 5-bromovaleronitrile can be scaled up for industrial purposes. The reaction conditions, such as temperature and solvent, can be optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Azidopentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions:
Common Reagents and Conditions:
Sodium Azide: Used in the synthesis of this compound.
Dimethyl Sulfoxide (DMSO): Solvent for the reaction.
Diethyl Ether: Used for extraction and purification.
Major Products:
Triazoles: Formed through cycloaddition reactions with alkynes.
Substituted Pentanenitriles: Formed through substitution reactions.
Scientific Research Applications
5-Azidopentanenitrile has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Click Chemistry: Utilized in the formation of triazoles, which are important in drug discovery and materials science.
Bioconjugation: Employed in labeling biomolecules for imaging and diagnostic purposes.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 5-Azidopentanenitrile primarily involves its azide group, which is highly reactive and can participate in various chemical reactions. The azide group can undergo cycloaddition reactions to form stable triazoles, which can interact with biological targets. The specific molecular targets and pathways depend on the context of its application, such as drug development or bioconjugation .
Comparison with Similar Compounds
Pentanenitrile: Lacks the azide group, making it less reactive in click chemistry.
5-Bromovaleronitrile: Precursor in the synthesis of 5-Azidopentanenitrile.
Azidobutyronitrile: Similar structure but with a shorter carbon chain.
Uniqueness: this compound is unique due to its azide group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in click chemistry and bioconjugation applications.
Properties
IUPAC Name |
5-azidopentanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-4-2-1-3-5-8-9-7/h1-3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTVOGYLNRPLLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391103 | |
Record name | 5-azidopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21994-41-2 | |
Record name | NSC137896 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-azidopentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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